molecular formula C28H29N3O4 B250844 Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

Katalognummer: B250844
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: IPSPYBRXZLQCJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate, also known as EBP, is a synthetic compound that has been widely studied for its potential use as a therapeutic agent. EBP is a member of the benzoyl-piperazine family of compounds, which have been shown to have a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Wirkmechanismus

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate's mechanism of action is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to bind to the D2 receptor with high affinity, and to a lesser extent, the serotonin 5-HT1A receptor. This binding activity may contribute to this compound's ability to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce locomotor activity in rats, suggesting a potential sedative effect. Additionally, this compound has been shown to reduce anxiety-like behavior in mice, and to have antipsychotic effects in rodent models of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise modulation of this receptor system, which is involved in a range of neurological and psychiatric disorders. However, one limitation of using this compound is its relatively short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several potential future directions for research on Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate. One area of interest is the development of more selective D2 receptor ligands, which may have fewer side effects than current antipsychotic medications. Additionally, further studies are needed to elucidate this compound's mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, more research is needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method for synthesizing this compound involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. Studies have shown that this compound can act as a partial agonist at the D2 receptor, which may contribute to its antipsychotic and antidepressant effects.

Eigenschaften

Molekularformel

C28H29N3O4

Molekulargewicht

471.5 g/mol

IUPAC-Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O4/c1-3-35-28(34)22-13-14-25(24(19-22)29-26(32)23-12-8-7-9-20(23)2)30-15-17-31(18-16-30)27(33)21-10-5-4-6-11-21/h4-14,19H,3,15-18H2,1-2H3,(H,29,32)

InChI-Schlüssel

IPSPYBRXZLQCJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.